N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises two pyrazole rings, each substituted with different functional groups, contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the sulfonamide group and chlorination to achieve the desired substitution pattern. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with sulfonamide groups, such as:
- 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
- 4,5-Dichloro-1-methyl-1H-pyrazole-3-sulfonamide
Uniqueness
N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both dichloro and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H13Cl2N5O2S |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H13Cl2N5O2S/c1-6-8(5-16(2)14-6)20(18,19)13-4-7-9(11)10(12)17(3)15-7/h5,13H,4H2,1-3H3 |
InChI Key |
LTTRUYNZMMIGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=NN(C(=C2Cl)Cl)C)C |
Origin of Product |
United States |
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